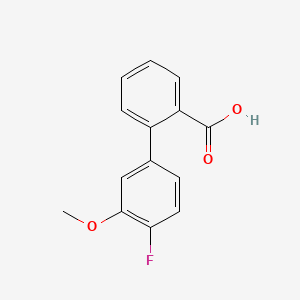

2-(4-Fluoro-3-methoxyphenyl)benzoic acid

Description

2-(4-Fluoro-3-methoxyphenyl)benzoic acid (CAS 1261915-12-1) is a synthetic benzoic acid derivative featuring a fluorine atom at the para position and a methoxy group at the meta position on the phenyl ring attached to the 2-position of the benzoic acid core. Its molecular formula is C₁₄H₁₁FO₃, with a molecular weight of 246.24 g/mol . The compound is characterized by its aromatic substitution pattern, which combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups. This structural duality may influence its physicochemical properties, such as solubility, acidity (pKa), and interactions with biological targets, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-13-8-9(6-7-12(13)15)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFIPKKNMKFBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683295 | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261915-12-1 | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluoro substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that 2-(4-Fluoro-3-methoxyphenyl)benzoic acid exhibits significant antitumor properties. A study demonstrated its effectiveness against human non-small-cell lung cancer cells, suggesting its potential as a lead compound in cancer therapy.

Antibacterial Properties

The compound has shown promising antibacterial activity against Gram-negative bacteria, including strains of E. coli. This positions it as a candidate for developing new antibiotics, particularly in light of rising antibiotic resistance.

Drug Discovery

Given its biological activity, this compound serves as a valuable building block for synthesizing pharmaceutical agents. Its structure allows for modifications that can enhance efficacy and reduce toxicity, making it a versatile candidate in drug discovery pipelines .

Agrochemical Applications

Pesticide Development

The unique properties of this compound make it suitable for use in agrochemicals. Its ability to act as an effective herbicide or fungicide is under investigation, providing potential pathways for sustainable agricultural practices.

Materials Science Applications

Polymer Synthesis

In materials science, the compound can be utilized as a monomer or additive in polymer synthesis. Its fluorinated structure enhances the thermal stability and chemical resistance of polymers, which is crucial for various industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor Agent | Effective against non-small-cell lung cancer |

| Antibacterial Agent | Active against Gram-negative bacteria | |

| Drug Discovery | Versatile building block for pharmaceuticals | |

| Agrochemicals | Pesticide Development | Potential herbicide/fungicide |

| Materials Science | Polymer Synthesis | Enhances thermal stability and chemical resistance |

Case Studies

-

Antitumor Activity Study

A study published in Scientific Reports highlighted the antitumor efficacy of this compound against specific cancer cell lines, demonstrating its potential role in targeted cancer therapies . -

Antibacterial Screening

In another research effort, the antibacterial properties were evaluated using various E. coli strains. The compound was found to inhibit bacterial growth effectively, indicating its potential as a new antibiotic agent. -

Polymer Research

Investigations into the polymerization of this compound revealed that it could significantly improve the performance characteristics of resulting materials, making it a candidate for high-performance applications in coatings and films .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

4-(4-Fluoro-3-methoxyphenyl)benzoic acid (CAS 865186-68-1)

- Structure : The phenyl group is attached to the 4-position of the benzoic acid core instead of the 2-position.

- Impact : Positional isomerism alters steric and electronic effects. The para-substituted derivative may exhibit different binding affinities in receptor-ligand interactions compared to the ortho-substituted parent compound .

2-Fluoro-3-(4-methoxyphenyl)benzoic acid (CAS 1381944-28-0)

- Structure : Fluorine is at the 2-position of the benzoic acid core, while the methoxyphenyl group is at the 3-position.

Substituent Variations

2-(4-Fluoro-3-methylphenyl)benzoic acid (CAS 1183750-48-2)

2-(4-Methoxybenzoyl)benzoic acid

- Structure : Features a benzoyl group with a para-methoxy substituent instead of a fluorophenyl group.

- Impact : Studies show that methoxy substituents on benzoyl derivatives reduce ΔGbinding (binding energy) to receptors like T1R3 compared to methyl groups, suggesting stronger receptor interactions for methoxy-containing compounds .

Functional Group Modifications

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid

- Structure : Incorporates a benzimidazole moiety linked to the benzoic acid core.

- Impact : The addition of a heterocyclic ring enhances structural complexity and may improve selectivity for biological targets, such as enzymes or receptors .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Features |

|---|---|---|---|---|

| 2-(4-Fluoro-3-methoxyphenyl)benzoic acid | 1261915-12-1 | C₁₄H₁₁FO₃ | 2-(4-F-3-OMe-Ph) | High polarity, moderate lipophilicity |

| 4-(4-Fluoro-3-methoxyphenyl)benzoic acid | 865186-68-1 | C₁₄H₁₁FO₃ | 4-(4-F-3-OMe-Ph) | Altered steric hindrance |

| 2-(4-Fluoro-3-methylphenyl)benzoic acid | 1183750-48-2 | C₁₄H₁₁FO₂ | 2-(4-F-3-Me-Ph) | Increased lipophilicity |

| 2-(4-Methoxybenzoyl)benzoic acid | N/A | C₁₅H₁₂O₄ | Benzoyl-4-OMe | Enhanced receptor binding (ΔGbinding) |

Biological Activity

2-(4-Fluoro-3-methoxyphenyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoic acid moiety substituted with a 4-fluoro-3-methoxyphenyl group. The presence of electron-withdrawing groups such as fluorine and electron-donating groups like methoxy significantly influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor by binding to active sites, thereby preventing substrate access. Additionally, the aromatic structure facilitates π-π interactions and hydrogen bonding, enhancing its binding affinity to biological targets .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound against various bacterial strains. The compound has demonstrated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against selected bacterial strains are summarized in Table 1:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 - 2 |

| Enterococcus faecalis | 2 - 4 |

| Bacillus subtilis | 1 - 4 |

These results indicate that the compound exhibits potent antimicrobial activity, particularly against S. aureus, which is a major pathogen in healthcare-associated infections .

Anticancer Activity

In addition to its antimicrobial properties, research has indicated that this compound may possess anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those associated with lung cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Case Studies

- Study on Lung Cancer Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability in human non-small-cell lung cancer cells. The IC50 value was found to be approximately 10 µM, indicating substantial cytotoxicity .

- Antibacterial Efficacy : In another study focusing on biofilm formation, the compound exhibited remarkable antibiofilm properties against S. aureus and E. faecalis, with MBEC values as low as 1 µg/mL, suggesting its potential use in treating biofilm-associated infections .

Safety and Toxicity

The safety profile of this compound has been evaluated in preliminary studies. It was found to have low acute toxicity in animal models; however, further investigations are necessary to assess chronic toxicity and potential side effects associated with prolonged exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.